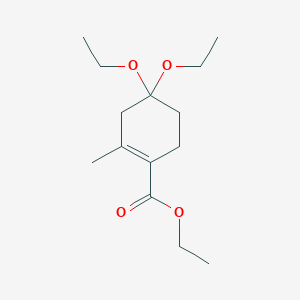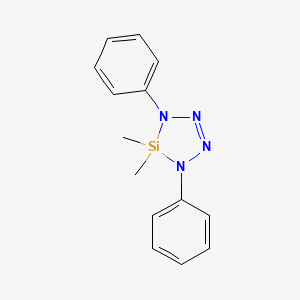
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide: is a chemical compound with a unique structure that includes a trimethylgermyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents that facilitate the formation of the trimethylgermyl group and the amide functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods would include optimization of reaction conditions, purification steps, and quality control measures to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide has several scientific research applications, including:
Chemistry
In chemistry, this compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. Studies may focus on its ability to interact with specific molecular targets and pathways relevant to certain diseases.
Industry
In industrial applications, this compound may be used in the production of materials or chemicals with specific properties. Its unique structure can impart desirable characteristics to the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Dimethyl-3-oxo-2-(trimethylgermyl)prop-2-enamide include other amides and compounds with trimethylgermyl groups. Examples include:
- N,N-Dimethyl-3-oxo-2-(trimethylsilyl)prop-2-enamide
- N,N-Dimethyl-3-oxo-2-(trimethylstannyl)prop-2-enamide
Uniqueness
This compound is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
| 110698-78-7 | |
Formule moléculaire |
C8H15GeNO2 |
Poids moléculaire |
229.84 g/mol |
InChI |
InChI=1S/C8H15GeNO2/c1-9(2,3)7(6-11)8(12)10(4)5/h1-5H3 |
Clé InChI |
FWGXCZLFBSWKGY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C(=C=O)[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


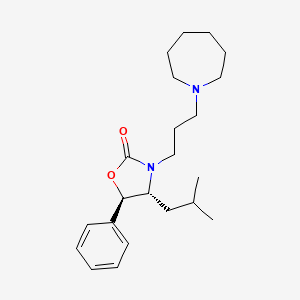

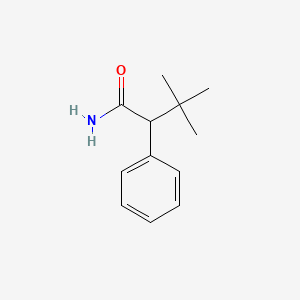
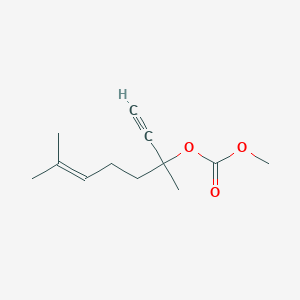

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)

